Commercial Supply Ecosystem: >100 Vendors Versus Limited Availability for p-Toluenesulfinamide
Tert-butanesulfinamide is marketed by over 100 chemical supply companies globally, with virtually all vendors utilizing the Ellman lab's two-step catalytic enantioselective synthetic route [1]. In contrast, p-toluenesulfinamide (Davis' reagent) has a substantially narrower vendor base and lacks a comparably standardized industrial manufacturing infrastructure [2]. This supply chain difference directly impacts procurement reliability, lot-to-lot consistency, and competitive pricing dynamics.
| Evidence Dimension | Number of commercial suppliers |
|---|---|
| Target Compound Data | >100 chemical supply companies |
| Comparator Or Baseline | p-Toluenesulfinamide (Davis' reagent) |
| Quantified Difference | Substantially larger vendor ecosystem (qualitative difference in supply resilience) |
| Conditions | Global chemical supply chain analysis; both enantiomers commercially available |
Why This Matters
For procurement in regulated environments (pharmaceutical development, GMP manufacturing), a multi-vendor supply chain reduces single-source dependency risk and facilitates competitive sourcing.
- [1] Ellman Lab. Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Yale University Department of Chemistry. View Source
- [2] Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev. 2010, 110 (6), 3600–3740. View Source
